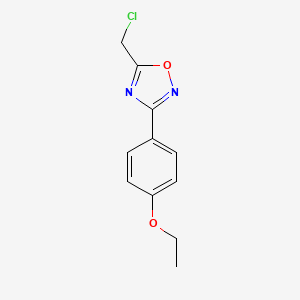

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBXDMOJWYLCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937626-96-5 | |

| Record name | 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used to oxidize the ethoxy group, while reducing agents like lithium aluminum hydride can reduce the oxadiazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

Oxidation Products: Oxidized derivatives of the ethoxy group.

Reduction Products: Reduced forms of the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has been investigated for its potential as an antimicrobial agent. It disrupts bacterial cell membranes, leading to cell lysis. Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial and antifungal activities against various strains, indicating a promising avenue for developing new antibiotics .

Anticancer Activity

Research indicates that 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole and its derivatives can inhibit specific enzymes involved in cell proliferation. This leads to apoptosis in cancer cells. For instance, several derivatives have been screened against various cancer cell lines, demonstrating potent cytotoxic effects. Notably, compounds with electron-withdrawing groups at the para position of the aromatic ring showed enhanced anticancer activity .

Materials Science

Organic Electronics

The compound is being explored for its role in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material facilitates efficient charge transport within these devices. The incorporation of oxadiazole derivatives into electronic materials has been linked to improved performance metrics .

Biological Studies

Biochemical Assays

In biological research, this compound serves as a probe to study enzyme interactions and cellular processes. Its structural features allow it to interact with various biomolecules, making it a valuable tool in biochemical assays aimed at understanding complex biological mechanisms .

Industrial Applications

Synthesis Intermediates

The compound is utilized as an intermediate in the synthesis of more complex molecules for various industrial applications. Its chemical properties facilitate the development of novel compounds that can be used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Evaluation

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activities. Specific compounds demonstrated significant effectiveness against gram-positive and gram-negative bacteria as well as fungi. The findings suggest that modifications to the oxadiazole structure can enhance antimicrobial potency .

Case Study 2: Anticancer Screening

In vitro studies on a range of 1,2,4-oxadiazole derivatives revealed substantial cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as new anticancer agents .

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -F): Increase oxidative stability but reduce solubility .

- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance solubility and metabolic stability .

- Ethoxy Group : The 4-ethoxy substituent in the target compound provides moderate electron-donating effects and steric bulk, optimizing both reactivity and bioavailability.

Biological Activity

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- In a study evaluating the cytotoxic effects of oxadiazole derivatives, it was found that certain derivatives demonstrated IC50 values in the sub-micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. Specifically, some derivatives showed greater cytotoxicity than doxorubicin, a standard chemotherapy agent .

- Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

- Molecular Docking Studies :

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties , particularly against Mycobacterium tuberculosis.

Research Insights

- A study reported that certain oxadiazole derivatives exhibited promising activity against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests potential for development into new anti-tubercular agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives:

| Compound | Activity Type | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 5a | Cytotoxicity | MCF-7 | 0.5 |

| 5b | Cytotoxicity | CEM-13 | 0.3 |

| 3a | Anti-TB | Mtb H37Rv | 0.045 |

The introduction of electron-withdrawing groups (EWGs) at specific positions on the oxadiazole ring has been shown to enhance biological activity significantly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 5 of the oxadiazole ring serves as a reactive site for nucleophilic substitution, enabling diverse functionalization.

1.1. Reaction with Thiocyanate/Selenocyanate

Under heated acetonitrile (MeCN) conditions (82°C for 4 h), 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole reacts with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) in the presence of tetrabutylammonium bromide (TBAB) to yield chalcogenocyanatomethyl derivatives. This substitution replaces the chlorine atom with -SCN or -SeCN groups .

1.2. Reaction with Sodium Azide

Treatment with sodium azide (NaN₃) in toluene under reflux (12 h) facilitates [3+2] cycloaddition, forming tetrazole derivatives. The intermediate azidomethyl group cyclizes to generate a fused tetrazole-oxadiazole system .

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | 2-{[(1H-tetrazol-5-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole | Toluene, reflux, 12 h | 93% |

Hydrolysis Reactions

The chloromethyl group undergoes hydrolysis in aqueous conditions, particularly under basic environments, to yield hydroxymethyl derivatives. This reaction releases hydrochloric acid (HCl) .

| Conditions | Product | Observations | Reference |

|---|---|---|---|

| H₂O, pH > 7 | 5-(Hydroxymethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | Decomposition observed |

3.1. Boulton-Katritzky (BKR) Rearrangement

While not directly reported for this compound, analogous 1,2,4-oxadiazoles undergo BKR rearrangement when side chains (e.g., hydrazones) attack the N(2) position. For example, derivatives with acyl substituents rearrange to form 1,2,3-triazoles under basic or photochemical conditions .

3.2. Photochemical Rearrangements

UV irradiation of 1,2,4-oxadiazoles can induce ring contraction-expansion or generate reactive intermediates (e.g., nitrenes). These pathways are highly substrate-dependent but remain plausible for derivatives with electron-withdrawing groups .

Compatibility and Hazardous Reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Answer : The synthesis involves cyclization of precursors such as chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts (e.g., zinc iodide) to introduce the chloromethyl group . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature gradients (room temperature to reflux), and catalyst stoichiometry. Microwave-assisted synthesis, as demonstrated in Vilsmeier–Haack reactions, can reduce reaction times from hours to minutes while maintaining yields .

Q. Which spectroscopic techniques are recommended to confirm the structural integrity of this compound?

- Answer : A multi-technique approach is essential:

- 1H/13C NMR : To identify functional groups (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, chloromethyl at δ 4.5–4.7 ppm).

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ at m/z 253.05).

- X-ray Crystallography : To resolve stereochemical ambiguities, as applied to structurally related oxadiazoles .

Q. How does the chloromethyl group influence the compound’s reactivity compared to non-chlorinated analogs?

- Answer : The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., SN2 reactions with amines or thiols). This reactivity is critical for derivatization into bioactive molecules, as seen in studies on chloro-substituted oxadiazoles acting as enzyme inhibitors .

Advanced Research Questions

Q. What computational strategies can predict electronic properties and reaction pathways for this compound?

- Answer : Density Functional Theory (DFT) calculations are pivotal for modeling:

- Frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Reaction mechanisms (e.g., superelectrophilic activation pathways under acidic conditions) .

- Molecular Dynamics (MD) Simulations : To study solvation effects and stability in biological matrices.

Q. How can researchers resolve contradictions in reported biological activity data for 1,2,4-oxadiazole derivatives?

- Answer : Key steps include:

- Purity Validation : Use HPLC (>95% purity) to eliminate impurities as confounding factors.

- Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cytotoxicity variability.

- Comparative SAR Studies : Evaluate structural analogs (e.g., methoxy vs. ethoxy substituents) to isolate substituent effects, as demonstrated in chlorophenyl derivative studies .

Q. What strategies mitigate challenges in regioselective functionalization of the oxadiazole ring?

- Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity.

- Catalytic Systems : Use palladium catalysts for cross-couplings at the 5-position, leveraging the chloromethyl group as a handle .

- Microwave Irradiation : Enhances regioselectivity in cycloadditions, as shown in syntheses of 5-arylacetylenyl-oxadiazoles .

Q. How can researchers safely handle and stabilize this compound during long-term storage?

- Answer :

- Storage Conditions : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the chloromethyl group.

- Decomposition Monitoring : Regular FT-IR analysis to detect carbonyl formation (indicative of oxidation).

- Safety Protocols : Adhere to guidelines for chlorinated compounds, including fume hood use and emergency neutralization protocols (e.g., sodium bicarbonate for acid spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.